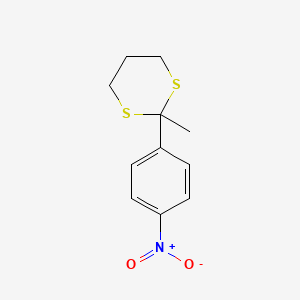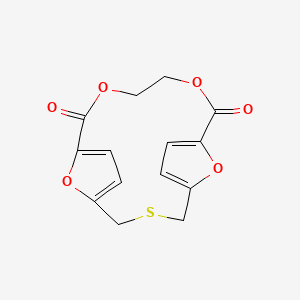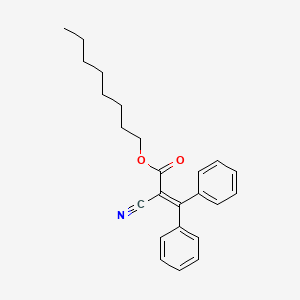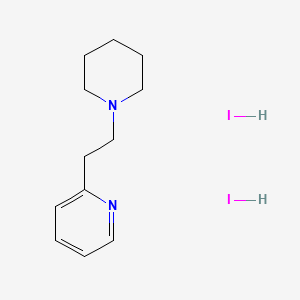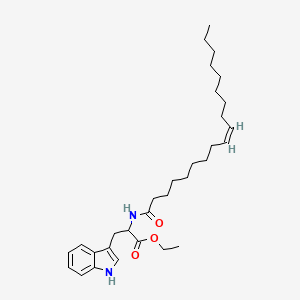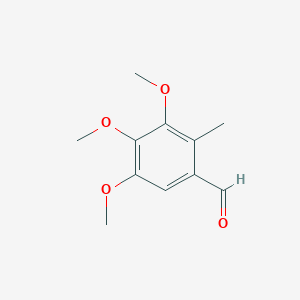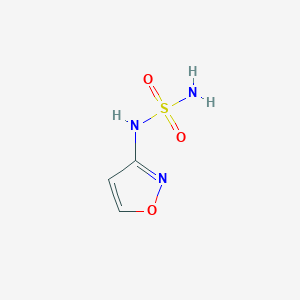
N-1,2-Oxazol-3-ylsulfuric diamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,2-Oxazol-3-ylsulfuric diamide is a heterocyclic compound that contains both oxazole and diamide functional groups Oxazoles are five-membered aromatic rings with one oxygen and one nitrogen atom, while diamides are compounds containing two amide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes .
One approach is the reaction of amines with isocyanates or carbamoyl chlorides . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of N-1,2-Oxazol-3-ylsulfuric diamide may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency . Green chemistry approaches, such as the use of microwave-assisted synthesis and ionic liquids, can also be employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-1,2-Oxazol-3-ylsulfuric diamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can yield dihydrooxazole derivatives.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include oxazolone derivatives, dihydrooxazole derivatives, and various substituted oxazoles .
Aplicaciones Científicas De Investigación
N-1,2-Oxazol-3-ylsulfuric diamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-1,2-Oxazol-3-ylsulfuric diamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression . The compound’s ability to interact with ryanodine receptors, which are calcium channels in muscle cells, can lead to muscle paralysis and death in insects .
Comparación Con Compuestos Similares
N-1,2-Oxazol-3-ylsulfuric diamide can be compared with other oxazole and diamide derivatives:
Oxazole Derivatives: Compounds like oxazolone and dihydrooxazole share the oxazole ring structure but differ in their functional groups and reactivity.
Diamide Derivatives: Anthranilic diamides and phthalic diamides are similar in containing two amide groups but differ in their core structures and applications.
The uniqueness of this compound lies in its combination of oxazole and diamide functionalities, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71565-64-5 |
|---|---|
Fórmula molecular |
C3H5N3O3S |
Peso molecular |
163.16 g/mol |
Nombre IUPAC |
3-(sulfamoylamino)-1,2-oxazole |
InChI |
InChI=1S/C3H5N3O3S/c4-10(7,8)6-3-1-2-9-5-3/h1-2H,(H,5,6)(H2,4,7,8) |
Clave InChI |
KRUDCOOLBJXSRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CON=C1NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


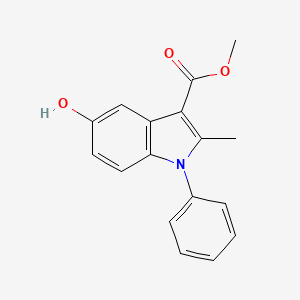
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
